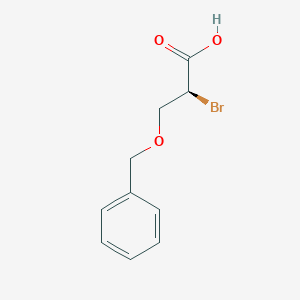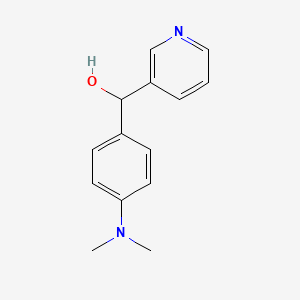
Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)-
概要
説明
Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)-: is an organic compound characterized by the presence of a benzyloxy group attached to a brominated propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- typically involves the bromination of (2S)-3-(Benzyloxy)propanoic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted propanoic acids.
- Oxidation reactions produce benzoic acid derivatives.
- Reduction reactions yield (2S)-3-(Benzyloxy)propanoic acid.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Potential applications in the development of enzyme inhibitors.
- Used in the study of metabolic pathways involving brominated compounds.
Medicine:
- Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and fine chemicals.
- Employed in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to biological targets .
類似化合物との比較
- (2S)-3-(Benzyloxy)propanoic acid
- (2S)-3-(Benzyloxy)-2-chloropropanoic acid
- (2S)-3-(Benzyloxy)-2-iodopropanoic acid
Comparison:
(2S)-3-(Benzyloxy)propanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
(2S)-3-(Benzyloxy)-2-chloropropanoic acid: Similar reactivity but with different halogen bonding properties due to the presence of chlorine.
(2S)-3-(Benzyloxy)-2-iodopropanoic acid: More reactive in substitution reactions due to the larger size and lower bond dissociation energy of iodine compared to bromine.
Uniqueness: Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- is unique due to its specific combination of a benzyloxy group and a brominated propanoic acid backbone, which imparts distinct chemical and biological properties.
特性
CAS番号 |
62076-21-5 |
|---|---|
分子式 |
C10H11BrO3 |
分子量 |
259.10 g/mol |
IUPAC名 |
(2S)-2-bromo-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1 |
InChIキー |
VKJQJNVYWGDEQN-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)Br |
正規SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(5-Bromopentyl)oxy]-3-nitrobenzene](/img/structure/B8639825.png)
![4-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B8639830.png)




